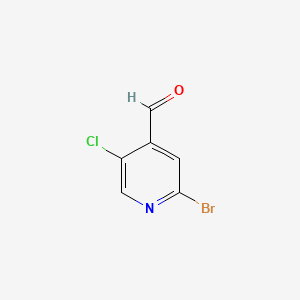
2-Bromo-5-chloropyridine-4-carboxaldehyde
Übersicht
Beschreibung
2-Bromo-5-chloropyridine-4-carboxaldehyde is an important organic intermediate used in agrochemicals, pharmaceuticals, and dyestuff fields . It is also used in the synthesis of novel halopyridinylboronic acids and esters .
Molecular Structure Analysis
The molecular structure of 2-Bromo-5-chloropyridine-4-carboxaldehyde consists of a pyridine ring with bromine and chlorine substituents, and a carboxaldehyde group . The molecular formula is C6H3BrClNO .Physical And Chemical Properties Analysis
2-Bromo-5-chloropyridine-4-carboxaldehyde has a molecular weight of 220.45 g/mol . It has a topological polar surface area of 30 Ų and a complexity of 133 . It has no hydrogen bond donors and two hydrogen bond acceptors . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds A study by Zhu et al. (2008) illustrates the transformation of pyridine carboxaldehydes into thieno[2,3-c]pyridines, highlighting the versatility of halogenated pyridine carboxaldehydes in constructing complex heterocycles. The process involves reactions with methyl thioglycolate and subsequent base exposure, yielding thienopyridine derivatives, which serve as a scaffold for further functionalization through Suzuki, Stille coupling, and Buchwald amination reactions (Zhu et al., 2008).
Metalation and Functionalization Cottet et al. (2004) demonstrate the metalation and functionalization of bromo- and chloro-substituted pyridines, including derivatives similar to 2-bromo-5-chloropyridine-4-carboxaldehyde. This study showcases the regioselective deprotonation and carboxylation, expanding the toolbox for synthesizing various carboxylic acids from halopyridines, thus offering pathways to diversify the structural and functional features of pyridine-based compounds (Cottet et al., 2004).
Halogen/Halogen Displacement in Heterocycles Schlosser and Cottet (2002) report on the silyl-mediated halogen/halogen displacement in pyridines, providing a methodology for substituting chloro- with bromo- in different positions on the pyridine ring. This reaction mechanism underscores the strategic use of halogenated pyridines, including 2-bromo-5-chloropyridine-4-carboxaldehyde, in synthesizing variously substituted pyridine derivatives, which can lead to the development of new materials and biologically active molecules (Schlosser & Cottet, 2002).
Palladium-Catalyzed Amination The study by Ji et al. (2003) explores the palladium-catalyzed selective amination of polyhalopyridines, demonstrating the high efficiency and selectivity of this method for introducing amino groups into specific positions of the pyridine ring. Such transformations are pivotal in the synthesis of compounds with potential pharmacological activities, showcasing the importance of halogenated intermediates like 2-bromo-5-chloropyridine-4-carboxaldehyde in medicinal chemistry (Ji et al., 2003).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-bromo-5-chloropyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO/c7-6-1-4(3-10)5(8)2-9-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHVMEJUYJSWKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670315 | |
| Record name | 2-Bromo-5-chloropyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-chloropyridine-4-carbaldehyde | |
CAS RN |
921630-14-0 | |
| Record name | 2-Bromo-5-chloropyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

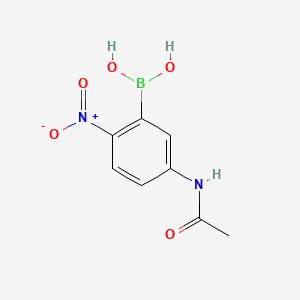
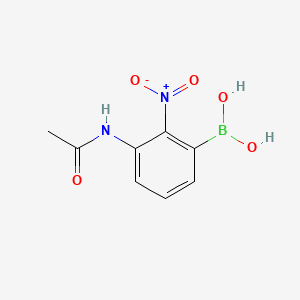
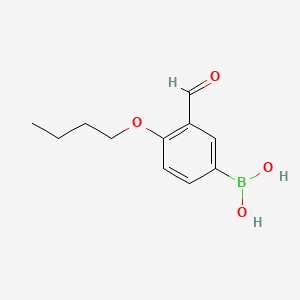
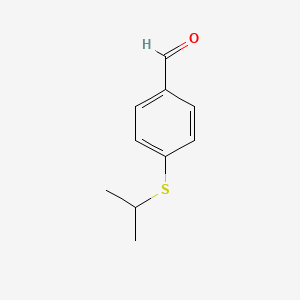
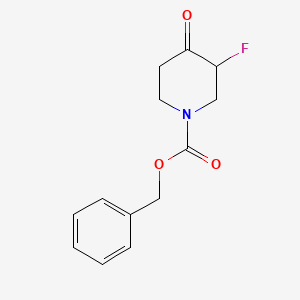


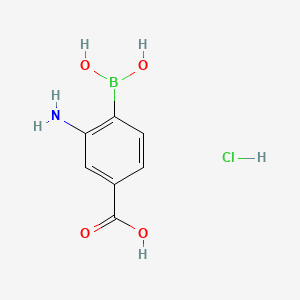
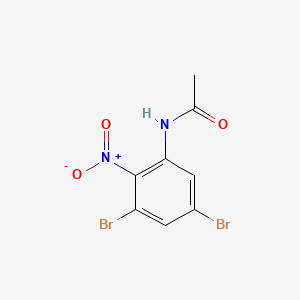
![1'-Boc-5-fluoro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]](/img/structure/B581998.png)



